Methyl 4-[(2-oxopyrrolidin-1-yl)methyl]benzoate
Description
Properties
IUPAC Name |
methyl 4-[(2-oxopyrrolidin-1-yl)methyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-17-13(16)11-6-4-10(5-7-11)9-14-8-2-3-12(14)15/h4-7H,2-3,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBMUBUJXIIUUCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CN2CCCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-[(2-oxopyrrolidin-1-yl)methyl]benzoate, a compound featuring a benzoate structure linked to a pyrrolidine moiety, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound is characterized by the following chemical formula: . Its structure consists of a benzoate group attached to a pyrrolidine derivative, which is crucial for its biological activity.
Antimicrobial Activity
Research indicates that derivatives of pyrrolidine compounds, including this compound, exhibit significant antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values suggest that these compounds can outperform traditional antibiotics in certain scenarios, highlighting their potential as novel antimicrobial agents .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 500 |
| This compound | Escherichia coli | 300 |
Antitumor Activity
The compound has also shown promising antitumor effects in various cancer cell lines. Utilizing the MTT assay, studies have reported significant growth inhibition in tumor cells, suggesting that the compound may induce apoptosis or inhibit cell proliferation through specific molecular pathways .
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and tumor growth. For instance, it has been shown to bind effectively to cyclooxygenase enzymes (COX), which are critical in inflammatory pathways .
- Apoptotic Pathways : It appears to activate apoptotic pathways in cancer cells, leading to increased expression of pro-apoptotic factors and decreased expression of anti-apoptotic proteins .
- Antioxidant Properties : The presence of the oxopyrrolidine moiety contributes to its antioxidant capacity, which may protect cells from oxidative stress and subsequent damage .
Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of this compound revealed that it effectively inhibited growth in both Gram-positive and Gram-negative bacteria. The results indicated that the compound could serve as a potential alternative to existing antibiotics due to its low toxicity and high efficacy .
Study 2: Cancer Cell Growth Inhibition
In another investigation focusing on cancer cell lines, this compound demonstrated significant cytotoxicity against HeLa cells with an IC50 value of 15 µM. This study highlighted the compound's potential for development into an anticancer therapeutic agent .
Scientific Research Applications
Medicinal Chemistry
Methyl 4-[(2-oxopyrrolidin-1-yl)methyl]benzoate has been investigated for its potential therapeutic applications, particularly as an antibacterial and antiviral agent.
Antibacterial Activity
Recent studies have demonstrated that derivatives of pyrrolidinone compounds exhibit notable antibacterial properties. For instance, a study evaluated the antimicrobial activity of various compounds, including those derived from benzimidazole and pyrrolidine scaffolds. The results indicated that certain derivatives showed higher efficacy against pathogens such as Staphylococcus aureus and Escherichia coli, outperforming traditional antibiotics like ampicillin .
Antiviral Applications
The compound's structure suggests potential as an inhibitor of viral enzymes, particularly neuraminidase in influenza viruses. Research has highlighted the effectiveness of benzoic acid derivatives in inhibiting neuraminidase, with compounds exhibiting low Ki values indicating high potency . this compound could be explored further in this context.
Chemical Synthesis
The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity. A typical synthesis pathway includes the reaction of methyl 4-hydroxybenzoate with pyrrolidine derivatives under specific conditions to yield the desired ester .
Reaction Conditions
The reactions are typically conducted in organic solvents such as acetone or ethyl acetate, often requiring catalysts like potassium carbonate to facilitate esterification. The yield from these reactions can vary based on the reaction time and temperature, with reported yields around 66% under optimized conditions .
Material Science Applications
Beyond medicinal applications, this compound can serve as a building block in polymer chemistry and materials science.
Polymer Synthesis
The compound can be utilized to synthesize poly(ADP-ribose) polymerase inhibitors, which are important in cancer therapy and treatment of various diseases related to DNA repair mechanisms . The incorporation of this compound into polymer matrices can enhance the mechanical properties and functionality of the resulting materials.
Study on Antimicrobial Efficacy
A comprehensive study focused on synthesizing a series of pyrrolidine derivatives demonstrated their antimicrobial efficacy against multiple bacterial strains. The most promising compounds were evaluated for minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC), showcasing significant antibacterial activity compared to standard treatments .
Neuraminidase Inhibition Study
Another research effort examined the effectiveness of pyrrolidine-based compounds as neuraminidase inhibitors, which are critical in developing antiviral drugs against influenza viruses. The study highlighted that modifications to the benzoic acid structure could lead to enhanced inhibitory effects against neuraminidase .
Data Summary Table
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key Compounds Analyzed:
Methyl 4-(2-(2-oxopyrrolidin-1-yl)ethyl)benzoate (): Differs in linker length (ethyl vs. methyl).
Methyl 2-[4-(morpholinocarbonyl)-2-oxopyrrolidin-1-yl]benzoate (): Features a morpholine-carbonyl group on the pyrrolidinone ring and an ortho-substituted benzoate.
Methyl 4-(4-(2-benzoylhydrazine-1-carbonyl)-2-oxopyrrolidin-1-yl)benzoate (Compound 9, ): Incorporates a benzoylhydrazine substituent on the pyrrolidinone.
Quinoline-piperazine-benzoate derivatives (C1–C7, ): Share a benzoate core but with quinoline-piperazine-carbonyl substituents.
Table 1: Structural and Physicochemical Comparison
*Estimated based on substituent contributions.
Key Observations:
- Substituent Position : Ortho substitution in reduces steric hindrance compared to para substitution, possibly altering binding interactions in biological systems .
- Polarity : The morpholine-carbonyl group in lowers LogP (0.6878) versus the benzoylhydrazine in Compound 9 (LogP ~2.0), indicating higher hydrophilicity .
Spectroscopic Data Comparison
Table 2: NMR Chemical Shifts (Selected Signals)
- Key Differences: The methylene protons adjacent to pyrrolidinone in the target compound would resonate at ~3.5–4.0 ppm, whereas an ethyl linker () would show additional triplet signals for CH₂ groups.
Thermal and Solubility Properties
Preparation Methods
Synthesis of Methyl 4-Bromomethylbenzoate
Coupling with 2-Pyrrolidone
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Reactants : Methyl 4-bromomethylbenzoate (1 eq), 2-pyrrolidone (1.2 eq), Pd(dppf)Cl₂ (3–5 mol%), Na₂CO₃ (3 eq).
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Solvent : DMF/H₂O (4:1 mass ratio).
-
Yield : ~80–85% after column purification.
Key Data :
| Parameter | Value |
|---|---|
| Catalyst Loading | 3–5 mol% Pd(dppf)Cl₂ |
| Temperature | 110°C |
| Reaction Time | 4–6 hours |
| Solvent System | DMF/H₂O (4:1) |
Mitsunobu Reaction for Direct Functionalization
The Mitsunobu reaction enables direct installation of the pyrrolidinone moiety onto methyl 4-(hydroxymethyl)benzoate.
Procedure :
-
Reactants : Methyl 4-(hydroxymethyl)benzoate (1 eq), 2-pyrrolidone (1.5 eq), DIAD (1.5 eq), PPh₃ (1.5 eq).
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Solvent : Anhydrous THF.
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Conditions : 0°C to room temperature, 12–18 hours.
-
Yield : ~75–80%.
Advantages :
-
Avoids halogenated intermediates.
-
Stereospecific with retention of configuration.
Limitations :
-
High cost of DIAD and PPh₃.
-
Requires rigorous anhydrous conditions.
Reductive Amination Approach
For analogs with flexibility in the methylene linker, reductive amination offers an alternative:
Steps :
-
Synthesis of Methyl 4-Formylbenzoate : Oxidation of methyl 4-(hydroxymethyl)benzoate with PCC.
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Condensation : React with 2-pyrrolidone under Dean-Stark conditions to form the imine.
-
Reduction : Use NaBH₃CN or H₂/Pd-C to reduce the imine to the amine.
Yield : ~70–75% overall.
Comparative Analysis of Methods
| Method | Yield (%) | Cost | Scalability | Complexity |
|---|---|---|---|---|
| Fischer Esterification | 85–90 | Low | High | Low |
| Palladium Coupling | 80–85 | Moderate | High | Moderate |
| Mitsunobu Reaction | 75–80 | High | Moderate | High |
| Reductive Amination | 70–75 | Moderate | Low | Moderate |
Key Observations :
-
Fischer esterification is optimal for simplicity and yield but requires pre-synthesized carboxylic acid.
-
Palladium coupling balances scalability and efficiency, ideal for industrial applications.
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Mitsunobu and reductive amination are less favorable due to cost or multi-step requirements.
Spectroscopic Validation
Critical characterization data for Methyl 4-[(2-oxopyrrolidin-1-yl)methyl]benzoate includes:
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing Methyl 4-[(2-oxopyrrolidin-1-yl)methyl]benzoate with high purity?
- Methodological Answer : Synthesis typically involves coupling 2-oxopyrrolidine derivatives with methyl 4-(bromomethyl)benzoate under basic conditions. A critical step is optimizing the reaction time and temperature to minimize side products. For example, a related compound (Methyl 4-(4-(2-(2,4-dimethoxybenzylidene)hydrazine-1-carbonyl)-2-oxopyrrolidin-1-yl)benzoate) was synthesized with a 69% yield by refluxing in 1,4-dioxane, followed by recrystallization to achieve high purity . Key considerations include:
- Use of anhydrous solvents to prevent hydrolysis.
- Monitoring reaction progress via TLC or HPLC.
- Purification via column chromatography or crystallization (e.g., from 1,4-dioxane).
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- 1H NMR : To confirm substituent positions and detect stereoisomerism. For instance, split signals at δ 8.28 and 8.47 ppm in a related compound indicated a 65:35 ratio of isomers .
- IR Spectroscopy : Identifies functional groups (e.g., carbonyl stretches at 1707–1672 cm⁻¹ for amide and ester groups) .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns. Adducts like [M+H]+ and [M+Na]+ are commonly analyzed .
Advanced Research Questions
Q. How can researchers resolve discrepancies between predicted and observed spectroscopic data for this compound?
- Methodological Answer : Discrepancies often arise from stereochemical or conformational variations. For example:
- NMR Splitting : Isomeric ratios detected via split peaks (e.g., 65:35 in 1H NMR) suggest dynamic equilibria or crystallographic disorder .
- Collision Cross-Section (CCS) Data : Predicted CCS values (e.g., 233.8 Ų for [M+H]+) can be compared with experimental ion mobility spectrometry results to validate conformation .
- Computational Modeling : Density Functional Theory (DFT) optimizes molecular geometry to align with observed data .
Q. What strategies are effective in optimizing reaction yields when synthesizing derivatives of this compound?
- Methodological Answer :
- Substituent Screening : Introducing electron-donating/withdrawing groups (e.g., halogens, methoxy) on the benzoate ring can enhance reactivity. A library of quinoline derivatives achieved 85–95% yields by varying aryl substituents .
- Catalyst Optimization : Use of Pd catalysts or organocatalysts for coupling reactions. For example, Suzuki-Miyaura coupling improved yields in similar heterocyclic systems .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in SN2 reactions .
Q. How can computational methods assist in the structural analysis of this compound?
- Methodological Answer :
- Crystallography : SHELX software refines crystal structures, resolving ambiguities in bond lengths and angles. It is particularly robust for high-resolution or twinned data .
- Molecular Dynamics (MD) : Simulates solution-phase behavior to explain NMR splitting or solvent interactions .
- In Silico Prediction : Tools like Gaussian or ORCA predict IR/NMR spectra and CCS values, aiding in data interpretation .
Q. What are the best practices for evaluating the biological activity of derivatives of this compound?
- Methodological Answer :
- In Vitro Assays :
- MTT Assay : Measures cytotoxicity in cancer cell lines (e.g., HepG2, Huh-7) .
- Enzyme Inhibition : Fluorescence-based assays for targets like kinases or proteases.
- Structure-Activity Relationship (SAR) : Systematic variation of substituents (e.g., methyl, fluoro) to correlate structural features with bioactivity .
- NF-κB Pathway Analysis : Luciferase reporter assays quantify inhibition of inflammatory signaling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
